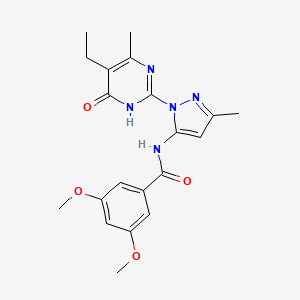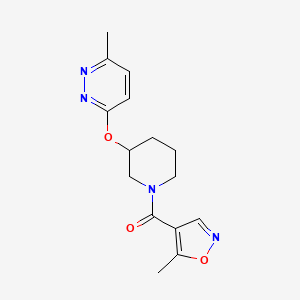![molecular formula C21H27N3O5S B2648387 Methyl 2-({4-[(1-cyanocyclohexyl)carbamoyl]piperidin-1-yl}sulfonyl)benzoate CAS No. 1423803-56-8](/img/structure/B2648387.png)
Methyl 2-({4-[(1-cyanocyclohexyl)carbamoyl]piperidin-1-yl}sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({4-[(1-cyanocyclohexyl)carbamoyl]piperidin-1-yl}sulfonyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a piperidine ring, which is further substituted with a cyanocyclohexyl group and a sulfonyl moiety. The intricate structure of this molecule suggests its utility in medicinal chemistry, particularly in the design of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({4-[(1-cyanocyclohexyl)carbamoyl]piperidin-1-yl}sulfonyl)benzoate typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction, often starting from a suitable amine precursor.
Introduction of the Cyanocyclohexyl Group: This step involves the reaction of the piperidine intermediate with a cyanocyclohexyl isocyanate under controlled conditions to form the carbamoyl linkage.
Sulfonylation: The sulfonyl group is introduced via a sulfonyl chloride reagent, reacting with the piperidine nitrogen.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, employing continuous flow reactors to ensure consistent reaction conditions and high yields. Key considerations include the purity of starting materials, reaction temperature, and pressure control to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({4-[(1-cyanocyclohexyl)carbamoyl]piperidin-1-yl}sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzoate or piperidine ring, potentially forming ketones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyanocyclohexyl group, converting the nitrile to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution at the sulfonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: It can serve as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions, especially in the context of neurotransmitter systems.
Medicine: Its potential pharmacological properties could be explored for developing new drugs, particularly those targeting central nervous system disorders.
Industry: The compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which Methyl 2-({4-[(1-cyanocyclohexyl)carbamoyl]piperidin-1-yl}sulfonyl)benzoate exerts its effects would depend on its specific application. In a biological context, it could interact with specific receptors or enzymes, modulating their activity. The cyanocyclohexyl group might play a role in binding affinity, while the sulfonyl and ester groups could influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-({4-[(1-cyanocyclohexyl)carbamoyl]piperidin-1-yl}sulfonyl)benzoate: can be compared to other benzoate esters with similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyanocyclohexyl group, in particular, may offer unique binding characteristics compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
methyl 2-[4-[(1-cyanocyclohexyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-29-20(26)17-7-3-4-8-18(17)30(27,28)24-13-9-16(10-14-24)19(25)23-21(15-22)11-5-2-6-12-21/h3-4,7-8,16H,2,5-6,9-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLFAVQVOSHWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2,5-dibromophenyl)methyl]but-2-ynamide](/img/structure/B2648304.png)
![4'-Cyano[1,1'-biphenyl]-4-yl acetate](/img/structure/B2648306.png)
![3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2648307.png)
![N1-(2-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2648308.png)
![11-acetyl-4-benzyl-5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2648309.png)
![6-Benzyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2648311.png)



![2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2648319.png)
![7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2648320.png)
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2648323.png)
![8-(2-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648324.png)
![ethyl (2Z)-2-[(3-phenoxybenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2648326.png)
